5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h2-5,9,13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSOURUUFSOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NNC1C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 3,5-difluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole is primarily studied for its potential as a therapeutic agent. Its derivatives have shown promise in treating various conditions:
- Kinase Inhibition : Research indicates that compounds based on this scaffold can inhibit specific kinases involved in cancer progression. For instance, studies have explored its role as a necroptosis inhibitor, which could be beneficial in treating male reproductive senescence and other age-related diseases .
- Anticancer Properties : The compound has been linked to the inhibition of human telomerase, suggesting potential use in cancer therapies. The structural features allow for modifications that enhance efficacy against tumor cells .
Drug Development
The compound serves as a building block for synthesizing more complex molecules. Its derivatives are being investigated for their pharmacological properties:
- Pyrimidine Derivatives : One notable derivative is (S)-6-(4-(this compound-1-carbonyl)piperidin-1-yl)pyrimidine-4-carbonitrile, which has been synthesized for its potential therapeutic applications . This derivative showcases the versatility of the pyrazole scaffold in drug design.
Biological Studies
Research has highlighted the biological activities of this compound beyond its medicinal applications:
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
| Compound | Activity | Notes |
|---|---|---|
| This compound | Kinase inhibitor | Effective against specific cancer types |
| (S)-6-(4-(this compound | Antitumor activity | Enhanced potency through structural modifications |
Case Study 1: Inhibition of RIP1 Kinase
A study demonstrated that derivatives of this compound effectively inhibit RIP1 kinase. This inhibition is significant because RIP1 plays a critical role in necroptosis and inflammation pathways. The findings suggest potential therapeutic strategies for diseases where necroptosis is implicated .
Case Study 2: Anticancer Activity against Breast Cancer Cells
In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against breast cancer cell lines. The mechanism involves inducing apoptosis through modulation of key signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Insights
- Similar effects are observed in 3,5-bis(4-fluorophenyl) derivatives, which exhibit potent monoamine oxidase (MAO) inhibition .
- Bioisosteric Replacements : Replacing the difluorophenyl group with a benzo[d][1,3]dioxol-5-yl moiety (as in ) retains aromaticity but introduces oxygen atoms, altering solubility and hydrogen-bonding interactions. This substitution correlates with enhanced antimicrobial activity.
- N1 Modifications: Carbothioamide or cyclopropanecarbonyl groups at N1 (e.g., ) significantly influence activity. The carbothioamide in enhances antimicrobial potency, while the cyclopropanecarbonyl group in improves nNOS inhibition.
Biological Activity
5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C9H8F2N2
- Molecular Weight : 182.17 g/mol
- CAS Number : 2049868-30-4
- Purity : 95% .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines:
- Breast Cancer : Studies have demonstrated that certain pyrazole derivatives can induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, a study reported a synergistic effect when combining these compounds with doxorubicin, enhancing cytotoxicity against resistant cancer cells .
- Lung and Colorectal Cancer : Other investigations have highlighted the efficacy of pyrazoles against lung and colorectal cancer cells, suggesting their potential as novel anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Inhibition : Compounds derived from the pyrazole structure have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, a specific derivative demonstrated significant antibacterial activity comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been recognized in various studies:
- Cytokine Inhibition : Certain compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential utility in treating inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may possess neuroprotective properties:
- Mechanisms of Action : The modulation of neuroinflammatory pathways and oxidative stress responses has been implicated in the neuroprotective effects observed in preclinical models .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for specific enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : These compounds may also modulate receptor activity related to neurotransmission and inflammatory responses.
Study on Anticancer Activity
A study conducted by Umesha et al. (2009) evaluated several pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with specific compounds compared to controls .
Study on Antimicrobial Properties
Research by Selvam et al. (2014) assessed the antimicrobial efficacy of modified pyrazoles against E. coli and S. aureus. The study found that certain structural modifications enhanced antibacterial activity significantly .
Q & A
Basic: What synthetic methodologies are most reliable for preparing 5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole derivatives?
The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine hydrate under reflux conditions. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of chalcone to hydrazine hydrate ensures optimal ring closure without over-substitution .
- Solvent selection : Ethanol or DMSO is preferred for solubility and reaction efficiency, with DMSO enabling faster kinetics for bulky substituents .
- Crystallization : Recrystallization from ethanol yields high-purity crystals suitable for structural analysis .
Basic: How is X-ray crystallography employed to resolve conformational ambiguities in this pyrazole derivative?
X-ray crystallography reveals critical structural features such as:
- Dihedral angles : The dihedral angle between the pyrazole ring and the 3,5-difluorophenyl group (e.g., 16.7°–77.7°) influences steric interactions and molecular packing .
- Non-covalent interactions : C–H⋯π and hydrogen-bonding networks stabilize the crystal lattice, with bond distances (e.g., 2.65–2.89 Å) validated against computational models .
- Envelope conformation : The pyrazole ring adopts an envelope configuration, with puckering parameters (e.g., ΔC=0.12 Å) calculated to assess strain .
Advanced: How can computational reaction path search methods optimize the synthesis of novel derivatives?
Quantum chemical calculations (e.g., DFT) combined with experimental data enable:
- Transition-state analysis : Identifying energy barriers for competing pathways (e.g., keto-enol tautomerization vs. cyclization) .
- Substituent effects : Predicting regioselectivity in chalcone derivatives using Fukui indices or electrostatic potential maps .
- High-throughput screening : Machine learning algorithms prioritize substituents (e.g., electron-withdrawing groups) that enhance reaction yields .
Advanced: How can researchers resolve contradictions in pharmacological activity data across structurally similar derivatives?
Contradictions often arise from differences in:
- Substituent positioning : Fluorine at the 3,5-positions vs. 4-position alters lipophilicity (logP) and membrane permeability .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using agar dilution methods to minimize variability in antimicrobial studies .
- Metabolic stability : LC-MS/MS profiling identifies metabolites that may deactivate the compound in vivo .
Basic: What in vitro assays are recommended for evaluating antimicrobial activity of this compound?
- Agar dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 12.5–100 μg/mL .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
- Synergy testing : Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .
Advanced: How do fluorine substituents influence the compound’s electronic properties and reactivity?
- Electron-withdrawing effects : Fluorine reduces electron density on the pyrazole ring, confirmed by NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Hydrogen-bond acceptor capacity : Fluorine’s electronegativity enhances interactions with biological targets (e.g., kinase ATP-binding pockets) .
- 19F NMR : Quantifies rotational barriers of fluorophenyl groups (ΔG‡ ~45–60 kJ/mol) to correlate with bioactivity .
Advanced: How can hydrogen-bonding networks in the crystal structure be validated experimentally and computationally?
- Neutron diffraction : Resolves proton positions in N–H⋯O and O–H⋯N interactions with <0.1 Å precision .
- Hirshfeld surface analysis : Maps close contacts (e.g., dnorm < -0.5 a.u.) to identify dominant interactions .
- DFT-D3 corrections : Improve agreement between calculated and observed bond lengths (RMSD < 0.02 Å) .
Advanced: What design principles improve antitubercular activity in pyrazole-based scaffolds?
- Carboxamide/carbothioamide substitution : Enhances target binding (e.g., M. tuberculosis enoyl-ACP reductase) with IC50 values <10 μM .
- Bioisosteric replacement : Replace trifluoromethyl with nitro groups to reduce toxicity while maintaining potency (selectivity index >10) .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate pyrazole derivatives with E3 ligase ligands to degrade drug-resistant bacterial proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
